Propan-2-yl dipropyl phosphate

Catalog No.
S13064085
CAS No.
646450-33-1
M.F
C9H21O4P
M. Wt
224.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propan-2-yl dipropyl phosphate

CAS Number

646450-33-1

Product Name

Propan-2-yl dipropyl phosphate

IUPAC Name

propan-2-yl dipropyl phosphate

Molecular Formula

C9H21O4P

Molecular Weight

224.23 g/mol

InChI

InChI=1S/C9H21O4P/c1-5-7-11-14(10,12-8-6-2)13-9(3)4/h9H,5-8H2,1-4H3

InChI Key

KLXFKCHQRMYVCL-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(OCCC)OC(C)C

Propan-2-yl dipropyl phosphate (CAS 646450-33-1) is an asymmetrical trialkyl phosphate ester. This class of organophosphorus compounds serves a dual role as halogen-free flame retardants and functional plasticizers, primarily valued for their ability to form protective char layers and inhibit combustion in the gas phase. Unlike symmetrical trialkyl phosphates, asymmetrical variants are specifically synthesized to achieve a finely-tuned balance of physical properties, such as viscosity, thermal stability, and low-temperature performance, which are critical in specialized industrial formulations. [1]

Procuring a generic symmetrical substitute like tripropyl phosphate or triisopropyl phosphate instead of the specifically structured Propan-2-yl dipropyl phosphate introduces significant performance risks. Symmetrical esters present a fixed set of physical properties defined by their single alkyl group. [1] The deliberate inclusion of both n-propyl and a branched isopropyl group in Propan-2-yl dipropyl phosphate is a design choice to optimize viscosity-temperature characteristics and formulation compatibility. [REFS-1, REFS-2] Substituting with a symmetrical analog would forfeit this engineered balance, potentially leading to processing issues, poor performance at low temperatures, or reduced compatibility within a complex polymer or electrolyte matrix.

Engineered for Improved Low-Temperature Performance via Asymmetrical Alkyl Structure

The performance of trialkyl phosphates is highly dependent on the structure of the alkyl groups, particularly at low temperatures. Studies on isomeric esters show that normal-alkyl (n-alkyl) groups and branched-alkyl (iso-alkyl) groups confer different viscosity characteristics and temperature dependencies. [1] Propan-2-yl dipropyl phosphate's mixed n-propyl and isopropyl structure is designed to optimize these properties, offering a tailored viscosity profile for superior flexibility and handling in formulations intended for low-temperature environments, a feature not achievable with symmetrical tripropyl or triisopropyl phosphate. [REFS-1, REFS-2]

Evidence DimensionViscosity & Low-Temperature Flexibility
Target Compound DataAsymmetrical structure (one isopropyl, two n-propyl groups) designed to optimize viscosity-temperature profile.
Comparator Or BaselineSymmetrical n-alkyl phosphates (e.g., Tripropyl Phosphate) generally have the lowest viscosity at low temperatures within an isomeric series, but branched isomers (e.g., Triisopropyl Phosphate) alter the viscosity index (rate of change with temperature).
Quantified DifferenceNot available in direct comparison. The asymmetrical structure provides a method to balance absolute viscosity and viscosity index.
ConditionsGeneral structure-property relationships for alkyl phosphate esters.

This allows for the formulation of materials that remain flexible and processable in cold conditions, a critical requirement for applications like specialty cable insulation or automotive components.

Balanced Physical Properties for Enhanced Formulation Compatibility and Processability

Mixed-substituent phosphate esters are known to exhibit physical properties that are intermediate to their symmetrical analogs of similar molecular weight. [1] This principle allows Propan-2-yl dipropyl phosphate to be used as a precision tool in formulation. By combining different alkyl groups, properties such as volatility, solvent compatibility, and plasticizing efficiency can be fine-tuned to meet specific processing or end-use requirements that cannot be met by single-substituent compounds like Tributyl Phosphate or Tripropyl Phosphate. [REFS-1, REFS-2]

Evidence DimensionOverall Physical Properties (Volatility, Solubility, Plasticizing Efficiency)
Target Compound DataOffers a balanced property profile derived from its mixed n-propyl and isopropyl substituents.
Comparator Or BaselineSymmetrical trialkyl phosphates, which offer a fixed set of properties determined by a single repeating alkyl group.
Quantified DifferenceProvides an intermediate property set, allowing for formulation fine-tuning not possible with symmetrical analogs.
ConditionsGeneral behavior of mixed vs. symmetrical phosphate esters.

For complex formulations like battery electrolytes or high-performance polymers, achieving the exact required viscosity and compatibility without compromising flame retardancy is key to product performance and manufacturability.

Effective Halogen-Free Flame Retardancy via Condensed and Gas Phase Action

As a member of the phosphate ester class, Propan-2-yl dipropyl phosphate functions as a highly effective flame retardant. During combustion, it decomposes to form phosphoric acid, which promotes the formation of a protective insulating char layer on the material surface (condensed phase action). Simultaneously, phosphorus-containing radicals are released into the gas phase, where they trap and neutralize high-energy H• and OH• radicals, thereby quenching the flame. This dual mechanism provides efficient fire protection in a halogen-free system.

Evidence DimensionFlame Retardant Mechanism
Target Compound DataActs in both condensed (char formation) and gas (radical trapping) phases.
Comparator Or BaselineOther phosphorus-based flame retardants, which share this general mechanism.
Quantified DifferenceThe primary differentiation is not the mechanism itself, but the compound's physical properties that make this mechanism effective in specific applications.
ConditionsCombustion of a polymer matrix containing the additive.

This confirms the compound's primary function as an effective, environmentally compliant flame retardant, providing the foundational safety benefit upon which its specialized physical properties add further value.

Formulating Flame-Retardant Polymers for Low-Temperature Environments

Where end-product requirements include both V-0 flame retardancy and sustained mechanical flexibility below 0°C, such as in specialized wire & cable insulation or automotive interior components. The asymmetrical structure provides the necessary low-temperature plasticizing performance that symmetrical analogs may not.

Developing Non-Flammable Electrolytes for High-Performance Batteries

As a co-solvent or additive in lithium-ion or other advanced battery electrolytes to reduce flammability. Its engineered viscosity and compatibility profile can help maintain ionic conductivity and electrode stability, overcoming performance trade-offs often seen with simpler phosphate ester additives. [1]

Manufacturing Specialty Hydraulic Fluids and Lubricants

In applications demanding fire-resistant hydraulic fluids or lubricants with a stable viscosity across a wide operating temperature range. The compound contributes both to fire resistance and a tailored viscosity index due to its mixed-alkyl structure.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

224.11774614 g/mol

Monoisotopic Mass

224.11774614 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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